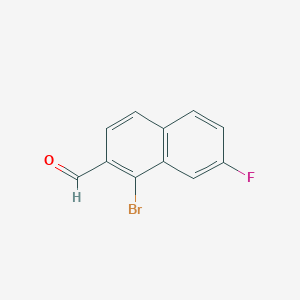

1-Bromo-7-fluoro-2-naphthaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

925442-76-8 |

|---|---|

Molecular Formula |

C11H6BrFO |

Molecular Weight |

253.07 g/mol |

IUPAC Name |

1-bromo-7-fluoronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H6BrFO/c12-11-8(6-14)2-1-7-3-4-9(13)5-10(7)11/h1-6H |

InChI Key |

KHJNBDHGEULCPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2Br)C=O)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 7 Fluoro 2 Naphthaldehyde

Reactivity Profile of the Aldehyde Moiety

The aldehyde functional group (-CHO) on the naphthalene (B1677914) ring is a key center for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic properties of the bicyclic aromatic system and the other substituents. The electron-withdrawing nature of the bromo and fluoro groups, combined with the naphthalene core, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Grignard Additions)

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The partially positive carbon atom of the carbonyl group is an electrophile that readily reacts with nucleophiles. youtube.com This reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

For 1-Bromo-7-fluoro-2-naphthaldehyde, the general mechanism proceeds as follows:

A nucleophile attacks the electrophilic carbonyl carbon.

The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation of the alkoxide yields the final addition product. libretexts.org

Cyanohydrin Formation: In the presence of a cyanide source (e.g., HCN or NaCN), the aldehyde is expected to form a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile.

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon. The reaction with this compound would produce a secondary alcohol after acidic workup.

The table below summarizes expected nucleophilic addition reactions.

| Reaction Type | Nucleophile | Reagent Example | Expected Product Structure |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | NaCN / H⁺ | Naphthalene-C(OH)CN |

| Grignard Addition | Carbanion (R⁻) | CH₃MgBr, then H₃O⁺ | Naphthalene-CH(OH)CH₃ |

| Hydride Reduction | Hydride ion (H⁻) | NaBH₄ | Naphthalene-CH₂OH |

| Acetal Formation | Alcohol (ROH) | CH₃OH / H⁺ | Naphthalene-CH(OCH₃)₂ |

Note: "Naphthalene" in the product structure refers to the 1-Bromo-7-fluoro-naphthalen-2-yl moiety.

Condensation Reactions (e.g., Wittig, Knoevenagel, Schiff Base Formation)

Condensation reactions are another hallmark of aldehyde chemistry, involving the reaction of the carbonyl group with a nucleophile, followed by the elimination of a water molecule to form a new double bond. nih.govresearchgate.net

Wittig Reaction: This reaction would involve treating the aldehyde with a phosphorus ylide (a Wittig reagent) to convert the carbonyl group into an alkene (C=C bond). This is a highly reliable method for forming carbon-carbon double bonds.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), typically catalyzed by a weak base. The product is an α,β-unsaturated compound.

Schiff Base Formation: The aldehyde is expected to react with primary amines to form an imine, also known as a Schiff base. nih.gov This reaction is often reversible and may require the removal of water to drive it to completion.

The table below outlines these expected condensation reactions.

| Reaction Name | Reactant | Key Reagent/Catalyst | Product Type |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | None (reagent is reactive) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid or Base catalyst | Imine (Schiff Base) |

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be readily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-bromo-7-fluoro-2-naphthoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The presence of other reactive sites, particularly the C-Br bond, requires careful selection of the oxidant to ensure selectivity.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (1-bromo-7-fluoro-2-naphthalenyl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. NaBH₄ is a milder reagent and generally preferred for its selectivity when other reducible groups are present.

Reactivity of the Bromine Substituent

The bromine atom attached to the naphthalene ring at the C1 position is subject to substitution, primarily through nucleophilic aromatic substitution mechanisms.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. youtube.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. stackexchange.commdpi.com

In this compound, the naphthalene ring is rendered electron-deficient by the strongly electron-withdrawing aldehyde group (-CHO) and the electronegative fluorine atom. This activation facilitates the attack of nucleophiles.

Influence of Activating Groups and Leaving Group Ability

Activating Groups: The rate-determining step of an SNAr reaction is the initial nucleophilic attack to form the Meisenheimer complex. stackexchange.com Electron-withdrawing groups (EWGs) activate the ring towards this attack by stabilizing the negative charge of the intermediate through resonance and/or inductive effects. The aldehyde group at the 2-position is a powerful activating group, as it can delocalize the negative charge that develops on the ring, particularly when the attack occurs at the ortho (C1) or para position relative to it. The fluorine atom at the 7-position also contributes to the activation through its strong inductive electron-withdrawing effect. core.ac.uk

Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction. Therefore, the bond strength is less critical than the group's ability to stabilize a negative charge in the transition state leading to its departure. While fluoride (B91410) is a poorer leaving group than bromide in SN1 or SN2 reactions, in SNAr, the high electronegativity of fluorine makes the carbon it is attached to more electrophilic, thus accelerating the initial nucleophilic attack. stackexchange.com However, since the leaving group in this molecule is bromide, which is a good leaving group, nucleophilic substitution at the C1 position is expected to be a favorable process. Strong nucleophiles like alkoxides, thiolates, or amines could displace the bromide. mdpi.com

Comparative Reactivity Studies with other Halogenated Naphthalenes

The reactivity of this compound is influenced by the electronic properties of both the bromine and fluorine substituents, as well as the aldehyde group. In comparison to other halogenated naphthalenes, the presence of the electron-withdrawing aldehyde group and the fluorine atom significantly impacts the molecule's reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

For instance, when compared to a simple bromonaphthalene, the aldehyde group in this compound deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack. The fluorine atom, being highly electronegative, further enhances this activation. In contrast, a compound like 1-bromo-2-naphthol (B146047) would exhibit different reactivity due to the electron-donating nature of the hydroxyl group. sigmaaldrich.com

When comparing this compound to other di-halogenated naphthalenes such as 1-bromo-7-chloro-2-naphthaldehyde, the reactivity can be subtly different. nih.gov While both fluorine and chlorine are electron-withdrawing, the greater electronegativity of fluorine can lead to a higher rate of nucleophilic aromatic substitution at the carbon bearing the fluorine, provided other conditions are favorable. masterorganicchemistry.com However, the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond.

The table below provides a qualitative comparison of the expected reactivity of this compound with other halogenated naphthalenes in key reaction types.

| Compound | Reactivity towards Nucleophilic Aromatic Substitution (at Halogen) | Reactivity in Palladium-Catalyzed Cross-Coupling (at Bromine) |

| This compound | Activated by both F and CHO group | Activated by CHO group |

| 1-Bromo-2-naphthaldehyde sigmaaldrich.comtcichemicals.com | Less activated than fluorinated analogue | Activated by CHO group |

| 1-Bromonaphthalene | Not significantly activated | Standard reactivity |

| 1-Bromo-7-chloro-2-naphthaldehyde nih.gov | Activated by both Cl and CHO group | Activated by CHO group |

| 1-Bromo-7-ethyl-5-fluoro-2-naphthaldehyde nih.gov | Activated by F, influenced by ethyl group | Activated by F, influenced by ethyl group |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C-1 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of derivatives. nih.govresearchgate.net The electron-withdrawing nature of the aldehyde and fluorine substituents can influence the efficiency and outcome of these coupling reactions. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-naphthaldehyde with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgacs.org This is a versatile method for creating new C-C bonds. The reactivity in Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. researchgate.netresearchgate.net For a substrate like this compound, the reaction would typically proceed selectively at the C-Br bond. nih.gov

Sonogashira Coupling: This reaction couples the bromo-naphthaldehyde with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It is a powerful tool for the synthesis of alkynyl-substituted naphthalenes. The efficiency of the Sonogashira coupling can be affected by the steric and electronic properties of both the aryl halide and the alkyne. acs.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the bromo-naphthaldehyde with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new C-C bond at the less substituted end of the alkene.

The table below summarizes typical conditions for these cross-coupling reactions as they might be applied to this compound.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, piperidine |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ |

Reductive Elimination and Debromination Processes

Reductive elimination is a key elementary step in the catalytic cycle of many palladium-catalyzed cross-coupling reactions, where the newly formed organic fragment is eliminated from the palladium center, regenerating the active catalyst.

Debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can sometimes occur as a side reaction during cross-coupling reactions, particularly under forcing conditions or in the presence of certain reagents. This process can also be carried out intentionally using specific reducing agents. For instance, protodebromination can be a competing pathway in Suzuki-Miyaura couplings. acs.org

Reactivity of the Fluorine Substituent

C-F Bond Activation and Functionalization Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its activation and functionalization a significant challenge in organic synthesis. nih.gov However, recent advances in catalysis have enabled the use of fluoroarenes as substrates for cross-coupling reactions. nih.gov Photocatalysis, in particular, has emerged as a promising strategy for C-F bond activation under mild conditions. nih.govnih.gov While direct C-F bond activation of this compound is not widely reported, the principles of fluoroarene activation could potentially be applied.

Intramolecular Cyclization Pathways Involving Fluorine

The presence of both a fluorine atom and an aldehyde group on the naphthalene scaffold of this compound could potentially allow for intramolecular cyclization reactions. For such a reaction to occur, a nucleophilic center would need to be generated elsewhere in the molecule, which could then displace the fluorine atom in an intramolecular nucleophilic aromatic substitution. The feasibility of such a pathway would depend on the specific reagents and reaction conditions used to generate the intramolecular nucleophile and the geometric constraints of the resulting ring system.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides, especially when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comacgpubs.org In this compound, the aldehyde group acts as an electron-withdrawing group, activating the naphthalene ring towards nucleophilic attack.

Interestingly, in SNAr reactions, fluoride is often a better leaving group than other halogens like bromide or chloride. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comstackexchange.com The subsequent loss of the fluoride ion is a fast step. stackexchange.com

The table below outlines potential nucleophiles and the expected products from an SNAr reaction at the fluorine position of this compound.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 1-Bromo-7-methoxy-2-naphthaldehyde |

| Amine | Piperidine | 1-Bromo-7-(piperidin-1-yl)-2-naphthaldehyde |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-Bromo-7-(phenylthio)-2-naphthaldehyde |

Interplay of Multiple Functional Groups: Chemoselectivity and Regioselectivity

The presence of three distinct functional groups—an aldehyde, a bromine atom, and a fluorine atom—on the naphthalene scaffold of this compound introduces a high degree of complexity to its chemical behavior. The relative positioning of these groups dictates the chemoselectivity and regioselectivity of its reactions.

Competitive Reaction Pathways and Product Distribution

In the context of this compound, competitive reaction pathways are numerous. For instance, in nucleophilic substitution reactions, a nucleophile could potentially attack the aldehyde carbon, the carbon bearing the bromine, or the carbon bearing the fluorine. The electron-withdrawing nature of the aldehyde and fluorine can activate the naphthalene ring towards nucleophilic aromatic substitution, making the bromo and fluoro groups potential leaving groups.

However, the aldehyde group is generally more susceptible to nucleophilic attack than an aryl halide. Therefore, reactions with common nucleophiles like organometallics (Grignard or organolithium reagents) would likely favor addition to the aldehyde to form a secondary alcohol.

Cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, catalyzed by transition metals like palladium, would be expected to selectively occur at the C-Br bond. The carbon-bromine bond is significantly more reactive in such catalytic cycles than the carbon-fluorine bond.

The product distribution will be highly dependent on the reaction conditions, including the nature of the reagent, catalyst, solvent, and temperature. For example, a strong reducing agent like sodium borohydride would selectively reduce the aldehyde to an alcohol, leaving the aryl halides untouched.

Spectroscopic Characterization Methodologies for 1 Bromo 7 Fluoro 2 Naphthaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For a molecule like 1-Bromo-7-fluoro-2-naphthaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional techniques, would be required for a complete structural assignment.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

In the absence of experimental data for this compound, a predictive analysis can be made based on known substituent effects on the naphthalene (B1677914) ring system. The aldehyde proton (-CHO) would be expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, fluorine, and aldehyde substituents.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic chemical shift in the range of δ 190-200 ppm. The chemical shifts of the ten aromatic carbons would be influenced by the positions of the bromo, fluoro, and aldehyde substituents.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the C-7 position. The chemical shift of this signal and its coupling to neighboring protons would provide valuable structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the definitive assignment of all proton and carbon signals. COSY would reveal the connectivity between coupled protons, while HSQC and HMBC would establish the correlations between protons and their directly attached or long-range coupled carbon atoms, respectively.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes for Aldehyde, C-Br, and C-F Bonds

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong band in the region of 1680-1715 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The C-H stretch of the aldehyde proton typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, generally between 500 and 600 cm⁻¹. The C-F stretching vibration would give rise to a strong absorption band in the range of 1000-1300 cm⁻¹.

Without experimental spectra, the precise assignment of these spectroscopic features for this compound remains speculative. The synthesis and detailed spectroscopic analysis of this compound would be a valuable contribution to the field of medicinal and materials chemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This methodology is critical for confirming the molecular weight of synthesized compounds and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For a compound like this compound, HRMS is indispensable for confirming its identity. The exact mass can be calculated based on the masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O, and to a lesser extent their heavier isotopes). This high level of accuracy, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula.

Table 1: Theoretical Isotopic Masses for HRMS Analysis of this compound (C₁₁H₆BrFO)

| Isotope Formula | Exact Mass (Da) |

| ¹²C₁₁¹H₆⁷⁹Br¹⁹F¹⁶O | 251.9586 |

| ¹²C₁₁¹H₆⁸¹Br¹⁹F¹⁶O | 253.9565 |

Note: The presence of bromine results in a characteristic isotopic pattern, with the M and M+2 peaks having nearly equal intensity, which is a key signature in the mass spectrum.

Analysis of Fragmentation Patterns for Structural Elucidation

Electron Ionization (EI) is a common technique in mass spectrometry that involves bombarding a molecule with high-energy electrons, leading to ionization and subsequent fragmentation. wikipedia.orglibretexts.org The resulting fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the compound. While no specific fragmentation data for this compound is publicly available, a predictive analysis can be made based on the known fragmentation of related aromatic aldehydes and halogenated compounds. libretexts.orgtaylorfrancis.commiamioh.edu

The molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic naphthalene core. libretexts.org Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29). libretexts.orgmiamioh.edu The presence of bromine and fluorine atoms introduces additional fragmentation possibilities. Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (M-79 or M-81).

Table 2: Predicted Key Fragmentation Ions for this compound

| Fragment Ion | Proposed Structure | Description |

| [C₁₁H₆BrFO]⁺ | Molecular Ion | Represents the intact ionized molecule. |

| [C₁₁H₅BrFO]⁺ | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde. |

| [C₁₀H₆BrF]⁺ | [M-CHO]⁺ | Loss of the formyl radical. |

| [C₁₁H₆FO]⁺ | [M-Br]⁺ | Loss of a bromine radical. |

X-ray Crystallography

Determination of Solid-State Molecular Conformation and Geometry

While a crystal structure for this compound has not been reported, data from related naphthaldehyde derivatives can provide insights into its likely conformation. For instance, the crystal structure of 2-naphthaldehyde reveals a generally planar naphthalene core with the aldehyde group also lying in or close to the plane of the ring. nih.gov It is expected that this compound would adopt a similar planar conformation to maximize conjugation.

The introduction of bromine and fluorine substituents would lead to predictable changes in bond lengths and angles. The C-Br and C-F bond lengths would be consistent with those observed in other brominated and fluorinated aromatic compounds. The substitution pattern on the naphthalene ring will also influence the electronic distribution and potentially lead to minor distortions from perfect planarity.

Table 3: Representative Bond Lengths in Naphthalene and Halogenated Aromatic Compounds

| Bond | Typical Length (Å) |

| C-C (aromatic) | 1.36 - 1.42 |

| C-H (aromatic) | ~1.09 |

| C-C (aldehyde) | ~1.48 |

| C=O (aldehyde) | ~1.22 |

| C-Br (aromatic) | ~1.90 |

| C-F (aromatic) | ~1.35 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces. In the case of this compound, several types of interactions are expected to play a role in the crystal packing.

The planar naphthalene systems are likely to form π-π stacking interactions. Additionally, the presence of halogen atoms introduces the possibility of halogen bonding. acs.org This is a noncovalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as the oxygen atom of the aldehyde group on a neighboring molecule. rsc.org Both bromine and, to a lesser extent, fluorine can participate in such interactions. acs.org

Theoretical and Computational Studies of 1 Bromo 7 Fluoro 2 Naphthaldehyde

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-Bromo-7-fluoro-2-naphthaldehyde, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311+G**, would be the method of choice for geometry optimization and vibrational frequency calculations. nih.govresearchgate.net Such studies on similar aromatic compounds have demonstrated DFT's ability to provide results that are in good agreement with experimental data for bond lengths, bond angles, and vibrational spectra. acs.org The theoretical vibrational analysis, aided by normal coordinate analysis, allows for a detailed interpretation of experimental FT-IR and FT-Raman spectra. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. malayajournal.org A smaller band gap suggests higher reactivity. For aromatic aldehydes, the distribution of HOMO and LUMO orbitals would reveal the regions most susceptible to nucleophilic and electrophilic attack. malayajournal.org Analysis of these orbitals helps in understanding intramolecular charge transfer processes within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Band Gaps for Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 malayajournal.org |

| (E)-4-(((perfluorophenyl)methylene)amino)benzenesulfonamide | - | - | 4.98 |

Note: This table presents data for other compounds to illustrate the typical output of such analyses, as specific data for this compound is not available.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the aldehyde group and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms would exhibit a positive potential. This visual representation of charge distribution aids in understanding intermolecular interactions and chemical reactivity. malayajournal.org

Computational Mechanistic Investigations

Computational chemistry also plays a vital role in elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Modeling of Reaction Pathways and Transition States

For reactions involving this compound, computational methods can be used to model the potential energy surface, identifying the most probable reaction pathways. This involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in C-H activation and functionalization reactions, which are common for naphthaldehydes, theoretical calculations can help to understand the regioselectivity of the reaction by comparing the stability of different possible intermediates and transition states. rsc.org

Simulation of Solvent Effects on Reactivity

The reactivity of this compound in various chemical transformations is significantly influenced by the solvent environment. Computational chemistry offers powerful tools to simulate these solvent effects, providing insights into reaction mechanisms and kinetics that are often difficult to obtain experimentally. Explicit and implicit solvent models are the two primary approaches used to simulate solvation.

In explicit solvent models , individual solvent molecules are included in the quantum mechanical calculation. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining the reaction pathway. For a polar molecule like this compound, with its electronegative bromine, fluorine, and oxygen atoms, specific interactions with protic solvents (e.g., water, methanol) or polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) can stabilize transition states and intermediates differently. For instance, in a nucleophilic addition to the carbonyl group, a protic solvent could stabilize the developing negative charge on the oxygen atom through hydrogen bonding, thereby lowering the activation energy.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. While less computationally intensive, this method effectively captures the bulk electrostatic effects of the solvent on the solute. The choice of solvent can alter the dipole moment of this compound, which in turn affects its reactivity.

Theoretical studies on similar aromatic aldehydes have shown that the choice of solvent can significantly impact reaction rates and selectivity. For this compound, simulations would likely predict a notable difference in reactivity between nonpolar and polar solvents. A hypothetical study comparing a reaction in a nonpolar solvent like hexane (low dielectric constant) with a polar solvent like water (high dielectric constant) would illustrate this. The table below presents hypothetical relative reaction rates for a nucleophilic attack on the carbonyl carbon of this compound in different solvents, as might be predicted from computational simulations.

Hypothetical Solvent Effects on the Relative Reaction Rate

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate | Primary Solvation Effect |

|---|---|---|---|

| Hexane | 1.88 | 1 | Minimal stabilization of polar transition states |

| Tetrahydrofuran (THF) | 7.52 | 15 | Moderate stabilization of polar transition states |

| Acetonitrile | 36.64 | 85 | Strong stabilization of polar transition states |

| Water | 80.10 | 250 | Strong stabilization via hydrogen bonding and high polarity |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. These calculations involve determining the magnetic shielding tensors of the nuclei in the molecule.

The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and aldehyde groups. The fluorine atom, being highly electronegative, would cause a significant downfield shift for the adjacent carbon and proton nuclei. Similarly, the bromine atom and the carbonyl group of the aldehyde will deshield the nearby nuclei. The coupling constants (J-values) between adjacent protons can also be calculated, providing information about the connectivity of the molecule. Theoretical studies on substituted naphthalenes have demonstrated the reliability of these predictive methods.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.

Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-Br | - | 120.5 |

| C2-CHO | - | 135.2 |

| C3-H | 8.15 | 129.8 |

| C4-H | 7.90 | 128.4 |

| C5-H | 7.75 | 125.1 |

| C6-H | 7.60 | 115.3 (Coupled to F) |

| C7-F | - | 162.0 (Coupled to F) |

| C8-H | 8.05 | 122.6 (Coupled to F) |

| Aldehyde H | 10.20 | 192.3 |

Computational IR Vibrational Frequency Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an experimental IR spectrum. nih.govspectroscopyonline.comresearchgate.net For this compound, the most prominent feature in its predicted IR spectrum would be the strong absorption band corresponding to the C=O stretch of the aldehyde group. spectroscopyonline.comlibretexts.org The frequency of this vibration is sensitive to the electronic effects of the substituents on the naphthalene (B1677914) ring. The electron-withdrawing nature of the bromine and fluorine atoms is expected to slightly increase the C=O stretching frequency compared to unsubstituted 2-naphthaldehyde.

Other predictable vibrations include the C-H stretching of the aromatic ring and the aldehyde, C-C stretching within the naphthalene core, and the C-Br and C-F stretching vibrations. The table below summarizes the predicted key IR vibrational frequencies for this compound.

Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | 2850-2750 | Medium |

| Carbonyl (C=O) Stretch | 1710-1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-F Stretch | 1250-1000 | Strong |

| C-Br Stretch | 650-550 | Medium |

Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental goal of chemistry. Computational studies provide a quantitative framework for these relationships.

Correlation of Quantum Chemical Descriptors with Experimental Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. ajpchem.org For this compound, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can provide significant insights. ajpchem.org

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For a reaction involving nucleophilic attack on the carbonyl carbon, a lower LUMO energy would suggest higher reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack, and regions of negative potential around the oxygen, fluorine, and bromine atoms.

These descriptors can be calculated for a series of related naphthaldehyde derivatives and correlated with experimentally determined reaction rates to develop a Quantitative Structure-Reactivity Relationship (QSRR) model.

Hypothetical Quantum Chemical Descriptors and Predicted Reactivity

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Reactivity |

|---|---|---|---|---|

| 2-Naphthaldehyde | -6.5 | -2.0 | 4.5 | 1.0 |

| 7-Fluoro-2-naphthaldehyde | -6.7 | -2.2 | 4.5 | 1.8 |

| 1-Bromo-2-naphthaldehyde | -6.6 | -2.3 | 4.3 | 2.5 |

| This compound | -6.8 | -2.5 | 4.3 | 4.0 |

Assessment of Substituent Effects on Reaction Selectivity

Computational modeling can be used to predict the most likely sites of electrophilic attack by calculating the energies of the intermediate carbocations (Wheland intermediates) formed upon attack at different positions. The position that leads to the most stable intermediate is the one that is kinetically favored. For this compound, the interplay of the directing effects of the three substituents would lead to a complex regioselectivity profile that can be elucidated through such computational assessments.

Synthetic Utility and Application As a Building Block in Complex Molecule Synthesis

Diversification through Strategic Functional Group Interconversions

The aldehyde, bromine, and fluorine substituents each offer a gateway to a multitude of chemical transformations, paving the way for the creation of a diverse library of molecular structures.

The aldehyde group (-CHO) is a cornerstone of synthetic versatility. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in various olefination reactions to form alkenes. Furthermore, its electrophilic nature makes it an ideal participant in a host of carbon-carbon bond-forming reactions. For instance, it can undergo aldol (B89426) condensations, Grignard additions, and Wittig-type reactions, allowing for the introduction of a wide array of new carbon-based substituents and the extension of the molecular framework. This adaptability is crucial for transforming the naphthaldehyde core into more elaborate and functionally diverse compounds.

The bromine atom at the C-1 position of the naphthalene (B1677914) ring is a particularly valuable handle for synthetic modification. It serves as a prime site for numerous transition metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Stille, and Sonogashira couplings can be employed to forge new carbon-carbon and carbon-heteroatom bonds, enabling the construction of biaryl systems, acetylenic extensions, and other complex linkages.

Scaffold for the Construction of Polycyclic Aromatic Compounds

The rigid and planar naphthalene backbone of 1-bromo-7-fluoro-2-naphthaldehyde provides an excellent starting point for the synthesis of larger, more intricate polycyclic aromatic compounds (PACs).

Annulation reactions, which involve the construction of a new ring fused onto the existing naphthalene framework, are a powerful strategy for creating extended π-conjugated systems. researchgate.net The aldehyde and bromo functionalities can be strategically employed in various cyclization protocols. For example, after appropriate modification, the aldehyde can participate in intramolecular reactions, while the bromine atom can be utilized in transition metal-catalyzed cyclizations like intramolecular Heck reactions to forge new rings and expand the polycyclic aromatic structure. nih.gov Such approaches are fundamental in building complex graphenoid molecules and other extended aromatic systems. nih.gov

The specific arrangement of functional groups in this compound makes it a highly suitable precursor for the synthesis of a variety of fused heterocyclic systems. rsc.orgresearchgate.net The aldehyde group can react with a range of dinucleophiles to construct diverse heterocyclic rings. For example, condensation reactions with hydrazines can lead to the formation of fused pyrazole (B372694) rings, while reactions with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. The presence of the bromine and fluorine atoms can also influence the regioselectivity of these cyclization reactions and can be retained in the final product for further functionalization. The synthesis of such fused systems is of significant interest due to their prevalence in biologically active molecules and functional materials. nih.govscirp.org

Precursor in the Design of Advanced Organic Materials

The unique combination of a fluorinated polycyclic aromatic core with reactive functional groups makes this compound a promising candidate for the development of advanced organic materials. The incorporation of fluorine can bestow desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and tailored electronic characteristics, particularly a lower-lying LUMO (Lowest Unoccupied Molecular Orbital) which is beneficial for electron-transporting materials.

The aldehyde and bromo functionalities serve as convenient points for polymerization or for attaching the naphthalenic unit to other molecular components. This allows for the construction of a wide range of functional materials, including:

Conjugated Polymers: For applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Dendrimers: Highly branched, well-defined macromolecules with potential applications in drug delivery, catalysis, and light harvesting.

Molecular Switches: Molecules that can be reversibly switched between two or more stable states by external stimuli, with potential uses in molecular electronics and data storage.

The ability to precisely modify the structure of this compound through its versatile functional groups allows for the fine-tuning of the optoelectronic and physical properties of the resulting materials.

Incorporation into Optoelectronic Materials

Functionalized naphthalene derivatives are increasingly sought after for their applications in organic electronics. lifechemicals.comgoogle.com The electronic properties of the naphthalene ring system can be finely tuned through the introduction of electron-donating or electron-withdrawing groups, making them ideal components for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. google.comrsc.org

This compound is a prime candidate for the synthesis of novel optoelectronic materials. The electron-withdrawing nature of the aldehyde and the fluorine atom can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the naphthalene system. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the straightforward extension of the π-conjugated system by coupling it with other aromatic or vinylic building blocks, a common strategy for creating materials with tailored absorption and emission properties. rsc.orgrsc.org For instance, Suzuki or Stille coupling reactions at the C1 position could be used to synthesize larger, conjugated molecules with potential applications as organic semiconductors or fluorescent dyes. rsc.org The aldehyde group can be further functionalized to create even more complex structures, such as naphthalimide dyes, which are known for their high fluorescence quantum yields and stability. acs.org

Synthesis of Labeled Compounds for Spectroscopic Probes or Tracers

The development of molecular probes for bio-imaging and diagnostics is a rapidly advancing field. Fluorinated aromatic compounds are particularly valuable as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a clear background and high sensitivity for studying molecular interactions. nih.govnih.gov

This compound is an excellent precursor for such labeled compounds.

¹⁹F NMR Probes: The intrinsic fluorine atom at the 7-position can act as a sensitive ¹⁹F NMR reporter. acs.org The aldehyde group provides a reactive site for conjugating the naphthalene moiety to a biologically active molecule. The chemical shift of the fluorine would be sensitive to changes in the local environment, allowing for the study of protein-ligand binding or conformational changes in biomolecules. nih.gov

Radiolabeling for PET Imaging: The bromine atom can be substituted with a radioactive isotope, such as ⁷⁶Br or ⁷⁷Br, to create a positron emission tomography (PET) tracer. PET is a powerful in-vivo imaging technique used in both medical diagnostics and preclinical research. The aldehyde functionality would again serve as the point of attachment to a targeting vector, such as a peptide or antibody, to direct the tracer to a specific biological target.

Fluorescent Probes: The naphthalene core itself is fluorescent. Chemical modifications, particularly extending the conjugation via the bromo and aldehyde positions, can be used to tune the fluorescence properties (e.g., emission wavelength and quantum yield) to create novel fluorescent tracers. For example, condensation of the aldehyde with a suitable amine, like 2,3-diamino-naphthalene, can lead to new Schiff base derivatives with unique photophysical properties. acs.org

Foundation for the Synthesis of Diverse Functionalized Naphthalene Derivatives

The true strength of this compound lies in its capacity to serve as a versatile platform for generating a wide array of more complex, functionalized naphthalene derivatives. lifechemicals.comgoogle.com The differential reactivity of its three functional groups allows for a stepwise and controlled elaboration of the molecular structure.

Exploration of Novel Synthetic Pathways to Naphthalene Conjugates

Naphthalene conjugates, where the naphthalene core is linked to other molecular entities, are of interest in medicinal chemistry and materials science. nih.gov The subject compound is an ideal starting point for such explorations. The bromine atom at the C1 position is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, linking the naphthalene to other aryl or vinyl groups. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further transformation, for instance, in "click" chemistry or the synthesis of extended π-systems. rsc.org

Heck Coupling: Reaction with alkenes to form new C-C bonds and introduce styrenyl-type substituents.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to various arylamine derivatives.

Simultaneously, the aldehyde group at C2 can undergo a vast range of transformations. It can be converted into imines, oximes, or hydrazones through condensation reactions. It can also participate in Wittig-type reactions to form alkenes or be used in multicomponent reactions to build complex heterocyclic systems fused to the naphthalene core. asianpubs.org This dual reactivity allows for the creation of a large library of naphthalene conjugates with diverse structures and functionalities.

Regio- and Stereoselective Synthesis of Chiral Naphthalene Frameworks

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. The naphthalene scaffold can be used to construct chiral ligands for asymmetric catalysis or as the core of a chiral drug. acs.org this compound provides a valuable entry point for the regio- and stereoselective synthesis of such frameworks.

Regioselectivity: The existing substitution pattern inherently directs any further electrophilic aromatic substitution reactions to specific positions on the naphthalene ring, ensuring high regioselectivity. researchgate.net For instance, further halogenation or nitration would be directed by the existing activating/deactivating groups.

Stereoselectivity: The aldehyde group is a key feature for introducing chirality. Nucleophilic addition of a Grignard or organolithium reagent to the aldehyde can create a chiral benzylic alcohol. By using a chiral catalyst or a chiral nucleophile, this transformation can be made highly stereoselective, yielding a single enantiomer of the alcohol. ethz.ch This newly created stereocenter can then direct the stereochemical outcome of subsequent reactions on other parts of the molecule, a process known as substrate-controlled diastereoselection. Furthermore, chiral naphthalene-based diols or amines, derived from this starting material, can be employed as ligands in transition metal catalysis to induce enantioselectivity in a wide range of chemical transformations. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-7-fluoro-2-naphthaldehyde, and how do reaction conditions influence yield?

- Methodology : Friedel-Crafts acylation and halogenation are common starting points. For example, bromination of 7-fluoro-2-naphthaldehyde using bromine in acetic acid under controlled temperature (0–5°C) can yield the target compound . HPLC purity analysis (≥96% as per ) and recrystallization (heptane as solvent) are critical for isolating high-purity crystals .

- Key Variables : Solvent polarity, catalyst choice (e.g., AlCl₃), and stoichiometric ratios of brominating agents (e.g., Br₂ vs. NBS).

Q. How do spectroscopic techniques (NMR, IR) characterize this compound?

- Methodology :

- ¹H NMR : Expect aromatic protons at δ 7.2–8.5 ppm, with deshielding near Br and F substituents.

- ¹³C NMR : Aldehyde carbon at ~190 ppm; halogen-induced shifts for C-Br (~105 ppm) and C-F (~160 ppm) .

- IR : Stretching frequencies for C=O (~1700 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1200 cm⁻¹) .

- Validation : Compare with computational spectra (DFT/B3LYP) to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodology : Solubility tests in alcohols, ethers, and chlorinated solvents (e.g., chloroform) as per protocols in . Stability studies via accelerated degradation (40°C/75% RH) with HPLC monitoring .

Advanced Research Questions

Q. How do electronic effects of bromo/fluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Substituent Effects : Fluorine’s electron-withdrawing nature may deactivate the aldehyde group, while bromine acts as a directing group. Compare reaction rates with Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Data Analysis : Use Hammett plots to correlate substituent σ-values with reaction yields .

- Contradictions : Discrepancies in regioselectivity between computational predictions (DFT) and experimental outcomes require mechanistic studies .

Q. What computational models best predict the compound’s environmental toxicity and biodegradation pathways?

- Methodology :

- QSAR Models : Train models using toxicity data from naphthalene derivatives (e.g., LC₅₀ in aquatic species) .

- Degradation Pathways : Simulate hydrolysis/oxidation pathways via Gaussian09 with solvent-phase DFT .

- Data Gaps : Address conflicting toxicity reports by validating models against in vitro assays (e.g., Microtox®) .

Q. How can X-ray crystallography resolve structural ambiguities in halogenated naphthaldehyde derivatives?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation) to determine bond lengths/angles, especially C-Br (1.89–1.93 Å) and C-F (1.34 Å). Compare with reported structures (e.g., 7-bromo-2-phenylnaphtho[2,1-b]furan derivatives in ) .

- Challenges : Crystallization difficulties due to planar aromatic systems; use vapor diffusion with DCM/hexane .

Tables for Key Data

| Analytical Technique | Key Parameters | Reference |

|---|---|---|

| HPLC | Purity ≥96%, mobile phase: MeOH/H₂O (70:30) | |

| X-ray Crystallography | Space group P2₁/c, Z = 4 | |

| ¹H NMR (CDCl₃) | Aldehyde proton: δ 10.2 ppm |

Addressing Contradictions in Literature

- Example : Conflicting reports on bromine’s steric vs. electronic dominance in directing reactions. Resolve via competitive experiments (e.g., bromo vs. chloro analogues) and in situ IR monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.